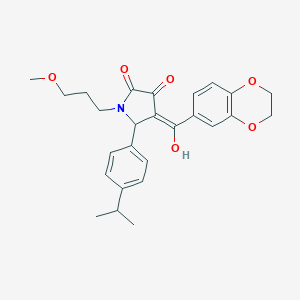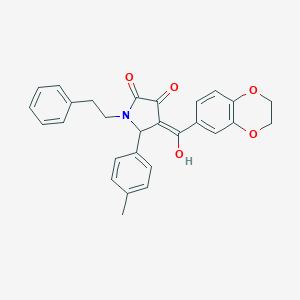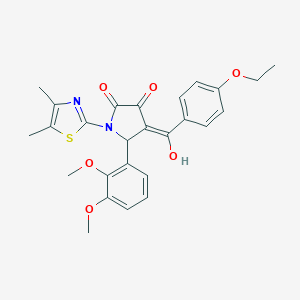![molecular formula C27H32N2O6 B266758 (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has been extensively studied for its neuroprotective and therapeutic potential in various neurological disorders.
作用機序
MMPEP selectively blocks the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, MMPEP reduces the excitotoxicity caused by excessive glutamate release, which is a common feature of various neurological disorders. MMPEP also modulates the activity of other neurotransmitter systems, including dopamine, GABA, and acetylcholine.
Biochemical and Physiological Effects:
MMPEP has been shown to have various biochemical and physiological effects, including reducing the levels of pro-inflammatory cytokines, increasing the levels of anti-inflammatory cytokines, reducing oxidative stress, and improving mitochondrial function. It has also been shown to have neuroprotective effects against various insults, including ischemia, traumatic brain injury, and neurotoxicity.
実験室実験の利点と制限
MMPEP has several advantages for lab experiments, including its high selectivity for the (E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its limited solubility in water and its potential off-target effects.
将来の方向性
There are several future directions for MMPEP research, including exploring its therapeutic potential in various neurological disorders, investigating its mechanism of action in more detail, developing more potent and selective analogs, and optimizing its pharmacokinetic properties. MMPEP research is a promising area of study that has the potential to lead to the development of new treatments for various neurological disorders.
合成法
MMPEP can be synthesized using a multistep synthetic route. The synthesis involves the condensation of (E)-4-methoxyphenyl hydrazine with 3-propoxyphenylglyoxal to form the corresponding hydrazone. The hydrazone is then reacted with a morpholine derivative to form the corresponding imine. The imine is reduced using sodium borohydride to form the corresponding amine, which is then reacted with 3,4-dihydro-2H-pyrrole-5-carbaldehyde to form MMPEP.
科学的研究の応用
MMPEP has been extensively studied for its therapeutic potential in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
特性
製品名 |
(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate |
|---|---|
分子式 |
C27H32N2O6 |
分子量 |
480.6 g/mol |
IUPAC名 |
(E)-(4-methoxyphenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C27H32N2O6/c1-3-15-35-22-6-4-5-20(18-22)24-23(25(30)19-7-9-21(33-2)10-8-19)26(31)27(32)29(24)12-11-28-13-16-34-17-14-28/h4-10,18,24,30H,3,11-17H2,1-2H3/b25-23+ |
InChIキー |
CKJVEMIXVCEVGT-WJTDDFOZSA-N |
異性体SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4 |
SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4 |
正規SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)